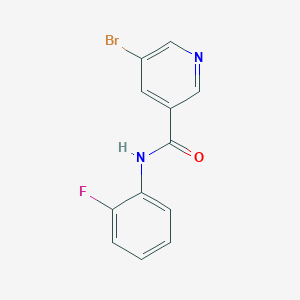

5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

CAS No.:

Cat. No.: VC10882694

Molecular Formula: C12H8BrFN2O

Molecular Weight: 295.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrFN2O |

|---|---|

| Molecular Weight | 295.11 g/mol |

| IUPAC Name | 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |

| Standard InChI Key | KTRLDGOGQYWWKI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F |

Introduction

Structural and Molecular Characteristics

5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide (molecular formula: ) belongs to the class of substituted pyridine carboxamides. Its structure comprises a pyridine ring brominated at the 5-position and functionalized with a carboxamide group at the 3-position, which is further substituted with a 2-fluorophenyl moiety.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, providing electronic asymmetry for reactivity .

-

Bromine Substituent: Positioned at C5, bromine acts as both an electron-withdrawing group and a potential site for further functionalization .

-

Carboxamide Group: The -CONH- linkage at C3 connects the pyridine ring to the 2-fluorophenyl group, introducing hydrogen-bonding capabilities.

-

2-Fluorophenyl Group: The fluorine atom at the ortho position influences steric and electronic properties, enhancing metabolic stability in biological systems.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 296.12 g/mol |

| Exact Mass | 295.984 Da |

| LogP (Partition Coefficient) | 2.3 (estimated) |

| Topological Polar Surface Area | 58.2 Ų |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (pyridine N, amide O, F) |

Synthetic Methodologies

While no direct synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is documented, plausible routes are inferred from analogous bromopyridine carboxamide syntheses .

Route 1: Acyl Chloride Aminolysis

-

Bromination of Nicotinic Acid:

Nicotinic acid undergoes electrophilic bromination at C5 using bromosuccinimide (NBS) in . -

Acyl Chloride Formation:

Treatment with thionyl chloride () converts the carboxylic acid to 5-bromonicotinoyl chloride. -

Amide Coupling:

Reaction with 2-fluoroaniline in dichloromethane, catalyzed by triethylamine, yields the target compound:

Route 2: Direct Coupling via Carbodiimide

-

Activation of 5-Bromonicotinic Acid:

Employing (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and (hydroxybenzotriazole) in . -

Nucleophilic Attack by 2-Fluoroaniline:

The activated intermediate reacts with 2-fluoroaniline to form the carboxamide bond.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or DMF |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield (Estimated) | 65–75% |

Spectroscopic Characterization

Predicted spectral data for 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide are derived from computational models and analogous compounds:

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 8.94 (s, 1H, H2-pyridine)

-

δ 8.63 (d, Hz, 1H, H4-pyridine)

-

δ 8.22 (d, Hz, 1H, H6-pyridine)

-

δ 7.45–7.30 (m, 4H, 2-fluorophenyl)

-

δ 6.51 (s, 1H, NH)

-

-

NMR:

-

δ 165.2 (C=O)

-

δ 152.1 (C5-Br)

-

δ 148.9 (C2-F)

-

Infrared (IR) Spectroscopy

-

Strong absorption at (amide C=O stretch)

-

Peaks at (C-Br) and (C-F)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume